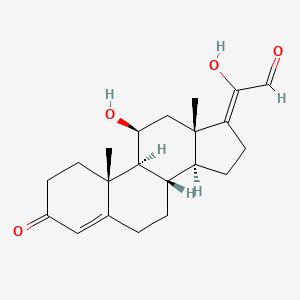

(11b,17Z)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(11beta,17Z)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al is a complex organic compound belonging to the class of steroids. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a keto group, making it a significant molecule in various biochemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11beta,17Z)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al typically involves multiple steps, starting from simpler steroid precursors. The process often includes:

Oxidation: Introduction of the keto group at the C-3 position.

Hydroxylation: Addition of hydroxyl groups at the C-11 and C-20 positions.

Isomerization: Conversion of the double bond to the 17(20) position.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(11beta,17Z)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of additional keto groups.

Reduction: Reduction reactions can convert the keto group to hydroxyl groups.

Substitution: Halogenation or other substitution reactions can occur at specific positions on the steroid backbone.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional keto-steroids, while reduction can produce hydroxylated steroids.

Scientific Research Applications

(11beta,17Z)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.

Biology: Studied for its role in various biological processes, including hormone regulation.

Medicine: Investigated for potential therapeutic uses, such as anti-inflammatory and anti-cancer properties.

Industry: Utilized in the production of steroid-based pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (11beta,17Z)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, it can modulate gene expression and influence various cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

- (11beta,17Z)-20-(Acetyloxy)-11-hydroxy-3-oxopregna-1,4,17(20)-trien-21-al

- (11beta,17Z)-20-(Acetyloxy)-11-hydroxy-3-oxopregna-1,4,17(20)-trien-21-al

Uniqueness

Compared to similar compounds, (11beta,17Z)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al is unique due to its specific hydroxylation pattern and the presence of a keto group at the C-3 position. This structural uniqueness contributes to its distinct biological and chemical properties.

Biological Activity

(11b,17Z)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al, commonly referred to as F enol aldehyde, is a steroid derivative closely related to cortisol. Its biological activity is significant due to its role in steroid metabolism and potential therapeutic applications. This article explores its biological activity, metabolic pathways, and relevant case studies.

- Molecular Formula : C₂₁H₂₈O₄

- Molecular Weight : 344.45 g/mol

- CAS Number : 105562-13-8

Biological Activity Overview

The compound exhibits various biological activities primarily through its metabolic conversion and interactions with steroidogenic enzymes. It acts as an intermediate in the metabolism of cortisol, influencing the synthesis of other steroid hormones.

Metabolic Pathways

- Conversion to Hydroxy Acids : The compound is metabolized in the liver to produce hydroxy acid derivatives, which play crucial roles in regulating physiological processes.

- Stereospecificity : The metabolic conversion of (11b,17Z)-11,20-dihydroxy-3-oxo-pregna-4-en-21-al is stereospecific, with different isomers exhibiting distinct metabolic fates. For instance, the cis isomer is converted into significant metabolites while the trans isomer does not undergo similar transformations .

Study 1: In Vitro Metabolism of Cortisol

A study investigated the role of (11b,17Z)-11,20-dihydroxy-3-oxo-pregna-4-en-21-al as an intermediate in cortisol metabolism using mouse liver homogenates. The results indicated that:

- The cis isomer was metabolized effectively to a 17-deoxy-21-oic acid.

- The metabolic pathway required an enol aldehyde intermediate for the 17-dehydroxylation of cortisol .

Study 2: Isozyme Activity Measurement

Research focused on distinguishing the activities of 11beta-hydroxysteroid dehydrogenase (11betaHSD) isozymes. It was found that:

- The type 1 isozyme predominantly catalyzes the reduction of cortisone back to cortisol.

- Inhibition studies using carbenoxolone demonstrated that (11b,17Z)-11,20-dihydroxy-3-oxo-pregna-4-en-21-al could serve as a substrate for both dehydrogenase and reductase activities .

Table: Comparison of Metabolic Products

| Compound | Isomer Type | Major Metabolite Produced | Enzyme Involved |

|---|---|---|---|

| (11b,17Z)-11,20-Dihydroxy... | Cis | 11beta,20-dihydroxy... | 11betaHSD Type 1 |

| (11b,17Z)-11,20-Dihydroxy... | Trans | None | Not metabolized |

| Cortisol | N/A | Cortisone | 11betaHSD Type 2 |

Applications and Future Research Directions

The biological activity of this compound suggests potential therapeutic applications in conditions related to steroid metabolism disorders. Future research could focus on:

- Therapeutic Uses : Investigating its efficacy in treating adrenal insufficiency or Cushing's syndrome.

- Mechanistic Studies : Further elucidating its role in steroidogenesis and identifying additional metabolic pathways.

Properties

Molecular Formula |

C21H28O4 |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

(2Z)-2-hydroxy-2-[(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde |

InChI |

InChI=1S/C21H28O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,11,14-15,17,19,24-25H,3-8,10H2,1-2H3/b18-16-/t14-,15-,17-,19+,20-,21-/m0/s1 |

InChI Key |

JVIOAMIJLAYISK-ITYREZCDSA-N |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]\4([C@H]3CC/C4=C(\C=O)/O)C)O |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4=C(C=O)O)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.